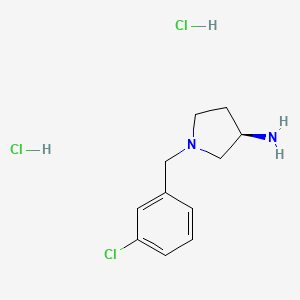![molecular formula C18H19N3O4 B2714895 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034369-61-2](/img/structure/B2714895.png)
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Glycation End-Products Inhibition
Methylglyoxal (MG) is a precursor in the formation of advanced glycation end-products (AGEs), contributing to complications in diabetes and neurodegenerative diseases. Research into compounds that can mitigate MG's effects or its interaction with biological proteins can lead to significant advancements in treating these conditions. Compounds that inhibit the formation of AGEs or break their cross-links are crucial in managing long-term complications associated with diabetes and aging (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Heterocyclic Compounds
Novel synthetic pathways that lead to the creation of heterocyclic compounds have significant implications in pharmaceutical chemistry. Such compounds, derived from visnaginone and khellinone, have shown potential as anti-inflammatory and analgesic agents, indicating the importance of innovative synthesis methods in discovering new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Carboxamide derivatives have been explored for their growth inhibitory properties against various cancer cell lines, demonstrating the potential of structurally similar compounds in cancer therapy. The ability to synthesize and evaluate such compounds for cytotoxic activity is crucial for the development of new anticancer therapies (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Serotonin Receptor Antagonism
Compounds that act as serotonin-3 (5-HT3) receptor antagonists have therapeutic applications in conditions such as anxiety, depression, and emesis. Research into new classes of potent 5-HT3 receptor antagonists can lead to the development of more effective treatments for these conditions, highlighting the ongoing need for chemical innovation in neuropsychopharmacology (Kawakita et al., 1992).
Dual Inhibitors of Cyclooxygenase and 5-Lipoxygenase
The development of compounds with dual inhibitory activity against cyclooxygenase (CO) and 5-lipoxygenase (5-LO) presents a promising approach for the treatment of inflammatory conditions. Such dual inhibitors can potentially offer a more comprehensive management strategy for inflammatory diseases by targeting two critical enzymes in the inflammatory pathway (Hamer et al., 1996).
properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21-16(22)10-11-9-12(5-6-14(11)20-21)19-18(23)13-3-2-4-15-17(13)25-8-7-24-15/h2-4,10,12H,5-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYSUEHPBGYRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


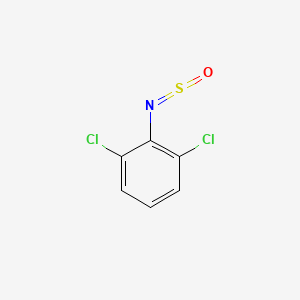
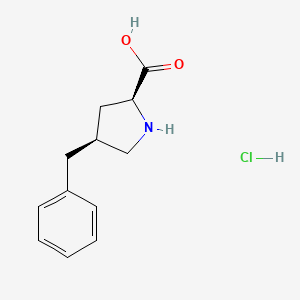
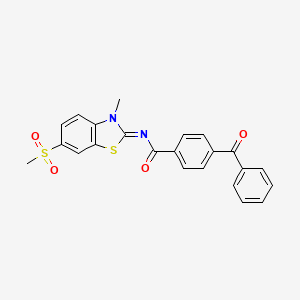
![Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate](/img/structure/B2714821.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2714823.png)


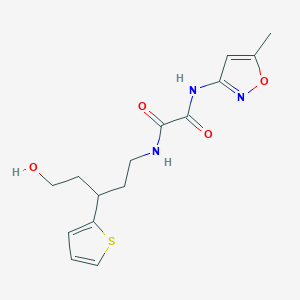
![1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2714831.png)
![6-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2714832.png)
